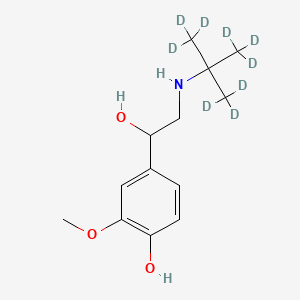

3-O-Methyl Colterol-d9

Übersicht

Beschreibung

3-O-Methyl Colterol-d9 is a labelled analogue of 3-O-Methyl Colterol . It is a metabolite of Bitolterol, a bronchodilator . The molecular formula of this compound is C13H12D9NO3 and it has a molecular weight of 248.37 .

Molecular Structure Analysis

The molecular formula of this compound is C13H12D9NO3 . This indicates that it contains 13 carbon atoms, 12 hydrogen atoms, 9 deuterium atoms (a stable isotope of hydrogen), 1 nitrogen atom, and 3 oxygen atoms. Unfortunately, the specific structure is not provided in the available resources.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources. It is known that its molecular formula is C13H12D9NO3 and it has a molecular weight of 248.37 . More specific properties such as melting point, boiling point, and density are not provided in the available resources.Wissenschaftliche Forschungsanwendungen

Metabolism and Excretion Studies

3-O-Methyl Colterol, a compound related to 3-O-Methyl Colterol-d9, has been studied for its metabolism and excretion patterns. For example, Aimoto et al. (1979) investigated the metabolism and excretion of bitolterol, a prodrug to colterol, in rats. They found that bitolterol was hydrolysed to colterol in the rat stomach and that free colterol and 3-O-methyl-colterol were excreted in urine following parenteral administration (Aimoto, Ito, Kimura, Murata, & Ito, 1979).

Epigenetic Research

In the field of epigenetics, derivatives of methyl compounds similar to this compound have been used in research. For instance, Pflueger et al. (2018) developed a modular dCas9-SunTag DNMT3A system to improve the specificity of DNA methylation editing, overcoming the limitations of direct fusion dCas9-DNMT3A constructs in genome editing research (Pflueger, Tan, Swain, Nguyen, Pflueger, Nefzger, Polo, Ford, & Lister, 2018).

Molecular Dynamics and Spectroscopy

In molecular dynamics and spectroscopy studies, isotopically labeled compounds similar to this compound are often utilized. For example, Allani et al. (2021) used d9-Butanol, a compound structurally related to this compound, to measure the rate coefficient with OH radicals across a wide range of temperatures in atmospheric chemistry studies (Allani, Bedjanian, Papanastasiou, & Romanias, 2021).

Chromatin and Gene Regulation

Studies on chromatin and gene regulation also leverage derivatives of methyl compounds. For instance, Brower-Toland et al. (2009) investigated the role of multiple SET Methyltransferases, such as SU(VAR)3-9, dG9a, and dSETDB1, in maintaining normal heterochromatin domains in the genome of Drosophila melanogaster, a process that might be paralleled in studies involving compounds like this compound (Brower-Toland, Riddle, Jiang, Huisinga, & Elgin, 2009).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

4-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-13(2,3)14-8-11(16)9-5-6-10(15)12(7-9)17-4/h5-7,11,14-16H,8H2,1-4H3/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVGNWNYBARIPKQ-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C=C1)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858027 | |

| Record name | 4-(1-Hydroxy-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethyl)-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1346599-83-4 | |

| Record name | 4-(1-Hydroxy-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethyl)-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-[(Methoxycarbonothioyl)hydrazono]acetic acid](/img/structure/B584158.png)

![1,2,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B584160.png)

![1,2,7,7-Tetramethylbicyclo[2.2.1]heptane-2,6-diol](/img/structure/B584169.png)

![5-Hydroxy-4,5,7,7-tetramethylbicyclo[2.2.1]heptan-2-one](/img/structure/B584172.png)

![5-[(3-Benzoyloxy-9H-carbazol-4-yloxy)methyl]-3-[2-(2-methoxyphenoxy)ethyl]-2-oxazolidinone](/img/structure/B584175.png)